molecular formula C20H16N2O4 B2968263 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035001-72-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2968263
CAS No.: 2035001-72-8
M. Wt: 348.358
InChI Key: GODUDFLHZNOBBH-SOFGYWHQSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is an acrylamide derivative featuring a benzo[1,3]dioxole moiety, a furan-substituted pyridine ring, and an acrylamide backbone. This compound is structurally distinct due to its hybrid aromatic systems and the presence of a methylene linker between the pyridine and acrylamide groups.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(8-6-14-5-7-16-18(11-14)26-13-25-16)22-12-15-3-1-9-21-20(15)17-4-2-10-24-17/h1-11H,12-13H2,(H,22,23)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODUDFLHZNOBBH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H21NO5
  • Molecular Weight : 355.39 g/mol
  • IUPAC Name : (E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)prop-2-enamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing benzo[d][1,3]dioxol moieties have shown significant antiproliferative effects against various cancer cell lines.

Key Findings from Recent Research

  • Cell Line Studies :
    • The compound was tested against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The results indicated promising IC50 values:
      • HepG2 : 6.19 µM
      • HCT116 : 5.10 µM
      • MCF7 : 4.52 µM
    • These values suggest that the compound exhibits greater potency than standard chemotherapeutics like doxorubicin, which has IC50 values of approximately 7.46 µM for HepG2 and 8.29 µM for HCT116 .
  • Mechanism of Action :
    • The anticancer mechanisms were explored through various assays:
      • EGFR Inhibition : The compound demonstrated inhibition of the epidermal growth factor receptor (EGFR), a key player in cancer proliferation.
      • Apoptosis Induction : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells, with involvement of mitochondrial pathways evidenced by changes in Bax and Bcl-2 protein levels .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

ComponentActivity Contribution
Benzo[d][1,3]dioxol moietyEnhances cytotoxicity against cancer cells
Furan-pyridine linkageModulates receptor interactions
Acrylamide functional groupFacilitates binding to biological targets

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Study on Thiourea Derivatives :
    • A study synthesized thiourea derivatives similar to our compound and tested their activity against HepG2 and MCF7 cell lines. The most active derivative showed an IC50 value of 1.54 µM against HCT116 cells .
  • Microwave-assisted Synthesis :
    • Research employing microwave-assisted synthesis techniques reported enhanced yields and biological activity for derivatives containing the benzo[d][1,3]dioxol moiety, indicating that synthetic methods can influence bioactivity .

Comparison with Similar Compounds

Key Observations :

  • Core Structure : All analogs retain the (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide backbone, critical for π-π stacking and hydrogen bonding interactions .
  • Substituent Variability : The pyridine-furan substitution in the target compound distinguishes it from analogs like 12w (pyrimidine-pyridine) and 1b (diethylamine). These modifications influence solubility, target selectivity, and metabolic stability .
  • Biological Relevance : The benzothiazole analog ( ) and kinase-targeting 12w ( ) demonstrate that heterocyclic substitutions enhance binding to enzymes or receptors, suggesting the furan-pyridine group in the target compound may confer unique selectivity.

Methodological Approaches to Compound Similarity Assessment

Molecular Fingerprinting and Tanimoto/Dice Metrics

Structural similarity is often quantified using molecular fingerprints (e.g., MACCS, Morgan) and similarity coefficients (Tanimoto, Dice). For example:

  • Tanimoto Similarity : A value >0.85 indicates high structural overlap, relevant for virtual screening (VS) of kinase inhibitors like gefitinib analogs .
  • Cross-Reactivity: Immunoassays for structurally related acrylamides may exhibit low selectivity if the benzo[1,3]dioxole or furan groups are conserved, as seen in quaternary ammonium compounds ( ).

Activity Cliffs and Bioisosteric Replacements

  • Activity Cliffs: Minor structural changes (e.g., furan vs. thiophene in ) can lead to drastic activity shifts. For instance, nitroimidazole derivatives lose antimycobacterial activity compared to nitrofurans ( ).
  • Bioisosteres : Replacing the pyridine ring in the target compound with benzothiazole ( ) or pyrimidine ( ) alters electronic properties and binding affinities.

Physicochemical Data

Property Target Compound Analog (12w) Analog (1b)
Melting Point (°C) Not reported 244–246 Not reported
1H-NMR (δ) Anticipated peaks: ~7.4 (furan), 6.8–7.2 (benzo[1,3]dioxole) 10.02 (NHCO), 8.69 (Py-H) 1.1–1.3 (diethyl CH3)
Solubility Likely low (hydrophobic aromatic systems) Moderate in DMSO High in chloroform

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this acrylamide derivative, and what analytical techniques are essential for confirming its structure?

  • Methodology :

  • Synthetic Route : Begin with benzo[d][1,3]dioxole-5-carbaldehyde (precursor) via Knoevenagel condensation to form (E)-acrylic acid derivatives. Subsequent amide coupling with amines (e.g., (2-(furan-2-yl)pyridin-3-yl)methanamine) uses reagents like ethyl chloroformate or carbodiimides (e.g., EDC) .

  • Characterization :

  • NMR : Key signals include aromatic protons (δ 6.7–7.5 ppm), acrylamide protons (δ 7.50, d, J = 15.2 Hz; δ 6.11, d, J = 15.2 Hz), and heterocyclic protons (e.g., furan δ 6.8–7.1 ppm) .

  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 356.20 [M+H]⁺) .

  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches .

    Table 1 : Representative Yields for Acrylamide Derivatives

    PrecursorCoupling ReagentSolventYield (%)Reference
    Benzo[d][1,3]dioxole-5-carbaldehydeEthyl chloroformateDCM64.56
    Analogous aldehydesEDC/DMAPTHF34–82

Q. How should researchers handle stability and storage conditions for acrylamide derivatives during experiments?

  • Methodology :

  • Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use glove boxes for moisture-sensitive steps; avoid prolonged exposure to ambient conditions .

Advanced Research Questions

Q. What strategies can optimize low yields in the amide coupling step during synthesis?

  • Methodology :

  • Reagent Selection : Replace EDC with TBTU or HATU for improved coupling efficiency .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent solubility .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate reaction rates .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions .

Q. How can contradictory NMR data between theoretical predictions and experimental results be resolved?

  • Methodology :

  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts .

  • Tautomerism Assessment : Perform variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., enol-keto tautomers) .

  • Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals; compare with X-ray crystallography data (if available) .

    Table 2 : Resolving NMR Contradictions

    IssueDiagnostic ToolExample OutcomeReference
    Overlapping aromatic peaksHSQCAssigns proton-carbon pairs
    Tautomeric equilibriaVT-NMR (25–80°C)Identifies dominant form

Q. What in vitro assays are suitable for evaluating biological activity, and how should solubility challenges be addressed?

  • Methodology :

  • Antioxidant Assays : Nitric oxide scavenging (Griess reagent) or DPPH radical quenching .
  • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa) with DMSO as a solubilizing agent (≤0.1% v/v) .
  • Solubility Enhancement : Use co-solvents (PEG-400), surfactants (Tween-80), or cyclodextrin inclusion complexes .

Key Considerations for Experimental Design

  • Reaction Monitoring : Track progress via TLC (silica gel, UV detection) or LC-MS .
  • Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs for NMR prediction) .
  • Biological Replication : Perform triplicate assays with positive/negative controls to ensure reproducibility .

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